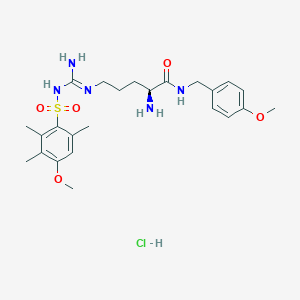
L-Proline-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline-13C5 is a stable isotope-labeled compound of L-Proline, where all five carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Proline-13C5 is synthesized through a series of chemical reactions that incorporate carbon-13 into the proline structure The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving advanced techniques such as isotope exchange and catalytic reactions. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pyrroline-5-carboxylate.
Reduction: It can be reduced to form hydroxyproline.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under controlled conditions.
Major Products
The major products formed from these reactions include derivatives of proline, such as hydroxyproline, pyrroline-5-carboxylate, and various substituted proline compounds.
Wissenschaftliche Forschungsanwendungen
L-Proline-13C5 is extensively used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It helps in studying protein structure and function, as well as in metabolic labeling experiments.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of proline-containing drugs.
Industry: It is employed in the synthesis of labeled peptides and proteins for various industrial applications.
Wirkmechanismus
L-Proline-13C5 exerts its effects by participating in biochemical pathways similar to natural L-Proline. It is incorporated into proteins and peptides, allowing researchers to track its movement and interactions within biological systems. The labeled carbon atoms provide a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline-1-13C: Contains a single carbon-13 isotope.
L-Proline-13C5,15N: Contains both carbon-13 and nitrogen-15 isotopes.
L-Proline-2,5,5-d3: Contains deuterium atoms instead of carbon-13.
Uniqueness
This compound is unique due to the complete labeling of all five carbon atoms with carbon-13. This provides a more comprehensive and detailed analysis in NMR studies compared to partially labeled compounds. Its high isotopic purity and chemical stability make it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
120.094 g/mol |
IUPAC-Name |
(2S)-(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
ONIBWKKTOPOVIA-JRGPAWSWSA-N |
Isomerische SMILES |
[13CH2]1[13CH2][13C@H](N[13CH2]1)[13C](=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)
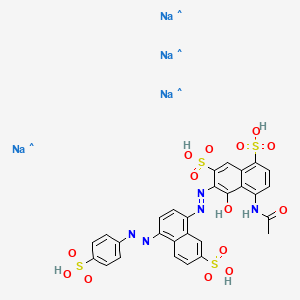
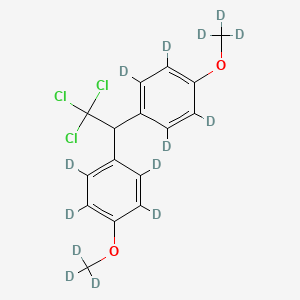

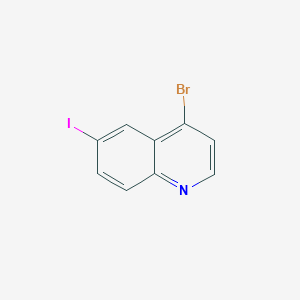


![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

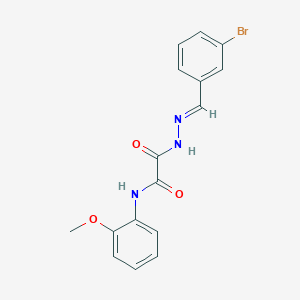
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
